Product packaging for 3-Tert-butyl-6-hydrazinylpyridazine(Cat. No.:CAS No. 99565-11-4)

3-Tert-butyl-6-hydrazinylpyridazine

Cat. No.: B3318373
CAS No.: 99565-11-4
M. Wt: 166.22 g/mol
InChI Key: KINKITHTVMJPGU-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) Core Structures in Contemporary Organic Synthesis and Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.gov Its unique physicochemical properties make it an attractive component in drug design. nih.gov The pyridazine structure is characterized by weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a capacity for robust, dual hydrogen-bonding through its two ring nitrogen atoms. nih.gov These attributes are crucial for molecular recognition and interaction with biological targets. nih.govblumberginstitute.org

Pyridazines are considered valuable substitutes for phenyl rings, offering reduced lipophilicity and potentially lower cytochrome P450 inhibitory effects, which are advantageous in drug development. nih.gov The electron-withdrawing nature of the pyridazine core can modulate the properties of its substituents, a feature that medicinal chemists exploit to fine-tune the activity and pharmacokinetic profiles of drug candidates. blumberginstitute.org

The versatility of the pyridazine core is demonstrated by its presence in a wide range of biologically active molecules. Numerous pyridazine-containing compounds have been investigated for a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, analgesic, and antihypertensive activities. nih.govresearchgate.net Marketed drugs such as Cadralazine, Minaprine, and Hydralazine feature the pyridazine ring, highlighting its clinical significance. nih.gov Furthermore, recent research has focused on pyridazine derivatives as potent inhibitors of various enzymes and receptors involved in cancer progression, such as glutaminase (B10826351) 1 (GLS1) and tropomyosin receptor kinase (TRK). nih.gov

Overview of Hydrazine (B178648) and Hydrazinyl Functionalities in Heterocyclic Systems

Hydrazine (H₂N-NH₂) and its organic derivatives, known as hydrazines and hydrazones, are exceptionally useful reagents and functional groups in heterocyclic synthesis. clockss.orgresearchgate.net The hydrazinyl group (-NHNH₂) is a potent nucleophile, a characteristic that is extensively utilized in the construction of various heterocyclic rings. A primary application is in the synthesis of azoles and azines through condensation and cyclization reactions with carbonyl compounds, β-diketones, or β-ketoesters. clockss.org For instance, the reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and widely used method for constructing pyrazole (B372694) rings. clockss.org

Hydrazinyl-substituted heterocycles, such as hydrazinylpyridazines, are key synthetic intermediates. nih.gov The hydrazinyl moiety can be readily converted into other functionalities or used as a handle for building more complex molecular architectures. For example, refluxing a chloropyridazine derivative with hydrazine hydrate (B1144303) is a common and effective method to introduce the hydrazinyl group, which can then undergo further reactions. nih.gov This hydrazinyl intermediate can react with reagents like acetic anhydride (B1165640) or aldehydes to form fused heterocyclic systems, such as pyridazinotriazines. nih.gov This synthetic utility makes hydrazinyl-containing heterocycles valuable building blocks for creating diverse chemical libraries for drug discovery. researchgate.netnih.gov

Contextualizing 3-Tert-butyl-6-hydrazinylpyridazine within the Broader Hydrazinylpyridazine Research Landscape

This compound is a specific example of a hydrazinylpyridazine derivative. Its structure features the core pyridazine ring substituted with a bulky tert-butyl group at position 3 and a reactive hydrazinyl group at position 6. The synthesis of such a compound typically involves the nucleophilic substitution of a leaving group, such as a chlorine atom, from the corresponding precursor, 3-tert-butyl-6-chloropyridazine (B1282790), by hydrazine. This is a standard transformation in heterocyclic chemistry. nih.gov

The tert-butyl group is a large, sterically hindering group that is often incorporated into molecules to enhance metabolic stability or to probe steric requirements within a biological target's binding site. Its presence on the pyridazine ring at position 3 influences the electronic properties and steric environment of the molecule.

As a hydrazinylpyridazine, this compound serves as a versatile intermediate for further synthetic elaboration. The hydrazinyl group is the primary site of reactivity, allowing for the construction of a variety of derivatives. Common reactions involving the hydrazinyl moiety include:

Condensation with aldehydes and ketones to form the corresponding hydrazones.

Acylation with acid chlorides or anhydrides.

Cyclization reactions with dicarbonyl compounds or other suitable electrophiles to create fused or appended heterocyclic rings. nih.gov

While specific research detailing the biological applications of this compound itself is not extensively documented in readily available literature, its value lies in its potential as a precursor for more complex molecules. By applying known reactions of hydrazinylpyridazines, this compound can be used to generate novel derivatives for screening in various therapeutic areas, leveraging the established biological significance of the pyridazine scaffold. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of Pyridazine This table summarizes key properties of the parent pyridazine ring, which forms the core of this compound.

PropertyValue/DescriptionReference
Basicity (pKa)Low intrinsic basicity nih.gov
Dipole MomentHigh, affecting intermolecular interactions nih.gov
Hydrogen BondingActs as a robust dual H-bond acceptor nih.gov
Aromaticity Index (AI)79 (compared to 100 for benzene) blumberginstitute.org
Lipophilicity (cLogP)Generally lower than a phenyl ring nih.gov
Electronic NatureElectron-withdrawing blumberginstitute.org

Table 2: Common Reactions of Hydrazinyl-Substituted Heterocycles This table outlines the typical reactivity of the hydrazinyl group, which is applicable to this compound.

Reaction TypeReagentsProduct TypeSignificanceReference
Hydrazone FormationAldehydes, KetonesHydrazonesKey intermediates, often biologically active clockss.orgresearchgate.net
Cyclocondensationβ-Diketones, β-KetoestersFused/Appended PyrazolesConstruction of new heterocyclic rings clockss.org
AcylationAcetic Anhydride, Acid ChloridesAcylhydrazinesModification of functional group nih.gov
CyclizationCarbon DisulphideFused Triazole/Thiadiazole RingsCreation of fused bicyclic systems nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N4 B3318373 3-Tert-butyl-6-hydrazinylpyridazine CAS No. 99565-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-tert-butylpyridazin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-8(2,3)6-4-5-7(10-9)12-11-6/h4-5H,9H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINKITHTVMJPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Tert Butyl 6 Hydrazinylpyridazine and Its Structural Analogs

Precursor Synthesis and Halogenated Pyridazine (B1198779) Intermediates

The foundational step in the synthesis of the target molecule is the creation of a suitable pyridazine precursor, typically a halogenated derivative.

Another strategy involves the use of β,γ-unsaturated hydrazones, which can undergo a copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines. organic-chemistry.org These intermediates can then be oxidized to the corresponding pyridazine and subsequently halogenated. The choice of solvent can be critical in these reactions; for example, using acetonitrile (B52724) as a solvent favors the formation of 1,6-dihydropyridazines, while acetic acid can directly yield the pyridazine. organic-chemistry.org

A Lewis acid-mediated inverse electron demand Diels-Alder reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether can also produce functionalized pyridazines, including 3-bromo-pyridazines, with high regioselectivity. organic-chemistry.org

Research into the synthesis of pyridazine derivatives is extensive, with various alternative routes available for creating substituted pyridazine scaffolds. These methods often provide access to a wider range of functional groups and substitution patterns.

One such method involves the reaction of phenylazocyanothioacetamide with ethyl cyanoacetate (B8463686) to yield a pyridazine derivative. nih.gov Additionally, heterocyclic synthesis with nitriles offers several pathways to pyridazines and their fused derivatives. nih.gov Microwave-assisted one-pot four-component synthesis has also been developed for creating novel functionalized benzo[a]pyridazino[3,4-c]phenazine derivatives. researchgate.net

Transition metal catalysis represents another powerful tool in pyridazine synthesis. For example, ruthenium catalysts can be used for the in situ cyclization of alkyne diols to diketones, which then react with hydrazine (B178648) hydrate (B1144303) to form substituted pyridazines. liberty.edu Palladium-catalyzed reactions of phenyl rings with internal alkynes have also been shown to successfully form pyridazine products. liberty.edu

A metal-free approach involves the C-C bond cleavage of 1,3-dicarbonyl compounds and methyl ketones to produce 3,6-diarylpyridazines and 6-arylpyridazin-3-ones. organic-chemistry.org Furthermore, a TBAI/K2S2O8-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones provides a route to trisubstituted pyridazines with good functional group tolerance. organic-chemistry.org

Hydrazinolysis Reactions for Hydrazinyl Group Introduction

The key step in converting the halogenated precursor to the final product is the introduction of the hydrazinyl group via a nucleophilic substitution reaction.

The most direct method for introducing the hydrazinyl group is through the reaction of a 3-tert-butyl-6-halopyridazine with hydrazine hydrate. This reaction, known as hydrazinolysis, involves the nucleophilic displacement of the halide by the hydrazine moiety. Hydrazine hydrate is a convenient and commonly used reagent for this transformation. liberty.edunih.gov The reaction is typically carried out by heating the halopyridazine with an excess of hydrazine hydrate, often in a suitable solvent like an alcohol.

The efficiency of the hydrazinolysis reaction can be influenced by several factors, including temperature, reaction time, and the choice of solvent. While the reaction often proceeds without a catalyst, in some cases, the use of a catalyst can improve the reaction rate and yield. The optimization of these conditions is crucial for achieving a high yield of the desired 3-tert-butyl-6-hydrazinylpyridazine. For instance, the reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate in methanol (B129727) at room temperature has been used to synthesize 5,6-fused ring pyridazines. liberty.edu

The table below summarizes various synthetic conditions for hydrazinolysis reactions leading to pyridazine derivatives.

PrecursorReagentsSolventConditionsProductYield (%)Reference
1,2-diacylcyclopentadienesHydrazine hydrateMethanolRoom Temperature5,6-fused ring pyridazinesHigh liberty.edu
Alkyne diolRuthenium catalyst, Hydrazine hydrate, Potassium tert-butoxide--Substituted pyridazine- liberty.edu
Phenyl rings with functional groupsPalladium catalyst (PdCl2, P(o-Tolyl)3), nBu3NDMF90°CSubstituted pyridazine- liberty.edu

Advanced Synthetic Approaches to this compound and Related Derivatives

Modern synthetic organic chemistry offers more advanced and efficient methods for the synthesis of complex molecules like this compound. These methods often focus on improving selectivity, reducing the number of steps, and employing milder reaction conditions.

One such advanced approach could involve the use of photocatalysis. For example, a preparation method for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate has been developed using an acridine (B1665455) salt photocatalyst in the presence of an oxidant. google.com This suggests that photocatalytic methods could potentially be adapted for the direct C-H amination of a 3-tert-butylpyridazine with a suitable hydrazine equivalent, although specific examples for this compound are not yet reported.

Another area of advanced synthesis involves the use of highly functionalized building blocks. For instance, α-boryl-α-hydrazinoacetic acid has been synthesized and used to create a variety of α-borylated azoles and diazines. thieme-connect.de This highlights the potential for developing novel borylated pyridazine precursors that could be readily converted to the corresponding hydrazinylpyridazines.

Furthermore, the development of regioselective synthesis under non-acidic and non-metallic conditions, as demonstrated in the synthesis of 3-nitroindoles, could inspire new strategies for the functionalization of pyridazine rings. nih.gov

Application of One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation, avoiding the need for isolation of intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, the synthesis of the core pyridazine and pyridazinone structures frequently utilizes MCRs.

A common MCR approach for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine. For instance, a one-pot synthesis of 3,6-disubstituted pyridazines can be achieved from β-nitro-β,γ-unsaturated ketones and hydrazine monohydrate. researchgate.net Another MCR strategy involves the ultrasound-promoted synthesis of pyridazinones from arenes, cyclic anhydrides, and an arylhydrazine in the presence of a recyclable ionic liquid catalyst. researchgate.net The mechanism for the latter typically proceeds through a Friedel-Crafts acylation to form a keto-carboxylic acid, which then undergoes hydrazone formation and subsequent intramolecular cyclization to yield the pyridazinone ring. researchgate.net

These principles can be extrapolated to devise a potential MCR for a precursor to the target molecule. A hypothetical one-pot reaction could involve a γ-keto acid, a chlorinating agent, and hydrazine, though controlling the sequence and selectivity in a single pot would be a significant challenge.

Table 1: Examples of Multicomponent Reactions for Pyridazine Synthesis

Starting Materials Catalyst/Conditions Product Type Reference
Arenes, Cyclic Anhydrides, Arylhydrazines [bmim]Br-AlCl₃, Ultrasound Pyridazinones/Phthalazinones researchgate.net
β-Nitro-β,γ-unsaturated ketones, Hydrazine monohydrate Sequential reaction 3,6-Disubstituted Pyridazines researchgate.net

Chemo- and Regioselective Synthesis Strategies for Derivatization

Stepwise synthesis pathways that employ chemo- and regioselective reactions are the most established methods for preparing this compound and its analogs. These strategies offer precise control over the final structure. A general and effective route involves the initial construction of a pyridazinone ring, followed by functional group interconversions.

The synthesis typically begins with the formation of a 6-substituted pyridazin-3(2H)-one. For the target molecule, this would be 6-tert-butylpyridazin-3(2H)-one. This intermediate is commonly prepared by reacting a γ-keto acid (e.g., 5,5-dimethyl-4-oxohexanoic acid) with hydrazine hydrate.

The crucial steps for derivatization are outlined below:

Regioselective Chlorination: The pyridazinone is converted to its corresponding 3-chloropyridazine (B74176) derivative. This is a regioselective transformation where the keto group is replaced by a chlorine atom. The reaction is typically carried out by heating the pyridazinone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.gov This step selectively yields 3-tert-butyl-6-chloropyridazine (B1282790), activating the C6 position for subsequent nucleophilic attack.

Chemoselective Hydrazinolysis: The resulting 3-tert-butyl-6-chloropyridazine is then subjected to a nucleophilic aromatic substitution reaction with hydrazine hydrate. nih.gov This reaction is highly chemoselective; the hydrazine molecule preferentially displaces the chlorine atom at the C6 position, leaving the tert-butyl group at the C3 position untouched. The reaction is often performed by refluxing the chloropyridazine with an excess of hydrazine hydrate in a suitable solvent like ethanol (B145695) or isopropanol (B130326) to afford the final product, this compound.

This stepwise approach provides high yields and unambiguous structural confirmation, making it a reliable method for synthesizing specifically substituted pyridazines.

Table 2: Stepwise Synthesis and Derivatization of this compound

Step Reactant Reagent/Conditions Intermediate/Product Selectivity Reference
1 6-tert-Butylpyridazin-3(2H)-one POCl₃, Reflux 3-tert-Butyl-6-chloropyridazine Regioselective nih.gov

Chemical Reactivity and Derivatization Pathways of 3 Tert Butyl 6 Hydrazinylpyridazine

Reactions at the Hydrazine (B178648) Moiety

The hydrazine functional group in 3-tert-butyl-6-hydrazinylpyridazine is the primary site of its chemical reactivity, enabling the synthesis of a wide array of derivatives. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile, readily participating in reactions with various electrophiles.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

One of the most fundamental and widely utilized reactions of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule.

The reaction of this compound with a variety of aldehydes and ketones under appropriate conditions leads to the formation of the corresponding N'-substituted hydrazone derivatives. These reactions are typically carried out in a suitable solvent, often with acid catalysis to facilitate the dehydration step. The general scheme for this reaction involves the formation of a C=N double bond, linking the pyridazine (B1198779) core to the substituent from the carbonyl compound.

For instance, the condensation with a generic aldehyde (R-CHO) or ketone (R1-CO-R2) would yield products with the general structure of 3-tert-butyl-6-(2-alkylidenehydrazinyl)pyridazine or 3-tert-butyl-6-(2-dialkylidenehydrazinyl)pyridazine, respectively. The specific reaction conditions, such as temperature and catalyst, can be optimized to achieve high yields of the desired hydrazone.

A representative example is the reaction of a substituted hydrazine with a carbonyl compound, which typically involves refluxing the reactants in a solvent like ethanol (B145695). The resulting hydrazones are often stable, crystalline solids that can be readily purified by recrystallization.

While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of hydrazines suggests that it would readily undergo such condensation reactions. The tert-butyl group at the 3-position of the pyridazine ring is not expected to significantly hinder the reactivity of the hydrazine moiety at the 6-position.

The formation of hydrazones from unsymmetrical ketones or certain aldehydes can lead to the generation of stereoisomers, specifically E/Z isomers, due to the restricted rotation around the C=N double bond. The stereochemical outcome of the reaction can be influenced by several factors, including the steric bulk of the substituents on both the hydrazine and the carbonyl compound, the solvent, and the reaction temperature.

In the case of hydrazones derived from this compound, the bulky tert-butyl group on the pyridazine ring might exert a steric influence on the geometry of the newly formed C=N bond, potentially favoring the formation of one isomer over the other. However, without specific experimental data for this compound, the precise stereochemical control remains a subject for empirical investigation. The characterization of the resulting isomers would typically be carried out using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to elucidate the spatial arrangement of the substituents around the imine bond.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The hydrazine moiety of this compound serves as a key building block for the synthesis of various fused heterocyclic systems. These reactions typically involve the reaction of the hydrazine with bifunctional electrophiles, leading to the formation of a new heterocyclic ring fused to the pyridazine core.

The reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents is a classic method for the synthesis of pyrazoles. In the context of this compound, reaction with a 1,3-diketone would be expected to yield a 3-tert-butyl-6-(pyrazol-1-yl)pyridazine derivative.

The reaction mechanism involves a double condensation, where both nitrogen atoms of the hydrazine moiety react with the two carbonyl groups of the diketone to form a five-membered pyrazole (B372694) ring. The specific substitution pattern on the resulting pyrazole ring is determined by the structure of the 1,3-dicarbonyl compound used. For instance, the reaction with acetylacetone (B45752) would lead to a dimethyl-substituted pyrazolylpyridazine. The synthesis of pyrazole derivatives through the condensation of hydrazines with chalcones in the presence of a catalyst has also been reported. nih.gov

While direct experimental evidence for this transformation starting from this compound is scarce in the literature, the general reactivity of hydrazines strongly supports the feasibility of this synthetic route.

The hydrazine group is a precursor for the construction of fused triazole and triazine ring systems. A prominent example is the synthesis of smolecule.comprepchem.comnih.govtriazolo[4,3-b]pyridazines. These compounds are of significant interest due to their diverse biological activities. nih.gov

A common synthetic route to the 3-tert-butyl- smolecule.comprepchem.comnih.govtriazolo[4,3-b]pyridazine scaffold involves the reaction of a suitable 3-substituted-6-chloropyridazine with a hydrazide. For example, the reaction of 3-(p-tert-butylphenyl)-6-chloropyridazine with acetylhydrazide in refluxing n-butanol yields 3-methyl-6-(p-tert-butylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. prepchem.com This demonstrates a key strategy where the hydrazine moiety is generated in situ or introduced via a precursor to facilitate the cyclization.

Another approach involves the direct cyclization of a 6-hydrazinylpyridazine derivative. The synthesis of 3-tert-butyl-6-chloro- smolecule.comprepchem.comnih.govtriazolo[4,3-b]pyridazine has been reported through the reaction of 6-chloropyridazin-3-amine with tert-butyl isocyanide, followed by treatment with triethylamine, showcasing an alternative pathway to this fused heterocyclic system. smolecule.com

These examples highlight the utility of the hydrazine functionality in constructing fused heterocyclic systems, which are often challenging to synthesize through other methods. The resulting triazolo-pyridazine derivatives offer a rigid and planar scaffold that is attractive for various applications.

Reactivity of the Pyridazine Ring System

The pyridazine ring in this compound is an electron-deficient aromatic system due to the presence of the two adjacent nitrogen atoms. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridazine Core

Electrophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring makes it generally unreactive towards electrophilic aromatic substitution (EAS) reactions. The nitrogen atoms deactivate the ring towards attack by electrophiles. Furthermore, under typical acidic conditions used for many EAS reactions, the basic nitrogen atoms of the pyridazine ring would be protonated, further deactivating the system. Therefore, direct electrophilic substitution on the pyridazine core of this compound is challenging and not a commonly employed synthetic strategy.

Nucleophilic Aromatic Substitution: In contrast, the electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or bearing a good leaving group. In the case of this compound, the hydrazine group itself is not a leaving group. However, if a suitable leaving group, such as a halogen, were present on the pyridazine ring, it could be displaced by a variety of nucleophiles. The positions most susceptible to nucleophilic attack on the pyridazine ring are generally the C4 and C5 positions, which are ortho and para to the ring nitrogens, respectively.

Transition Metal-Catalyzed Functionalization of the Pyridazine Ring

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the functionalization of the pyridazine ring. These reactions typically involve the coupling of a halopyridazine with a suitable organometallic reagent. For instance, a chloro-substituted pyridazine can undergo Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions to introduce new carbon-carbon and carbon-nitrogen bonds.

While there is no direct literature on 3-tert-butyl-6-chloropyridazine (B1282790) undergoing these reactions, it is reasonable to expect that it would behave similarly to other chloropyridazines. The following table illustrates potential cross-coupling reactions:

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / BaseAryl-substituted pyridazine
Sonogashira CouplingTerminal alkynePd(PPh₃)₂Cl₂ / CuI / BaseAlkynyl-substituted pyridazine
Buchwald-Hartwig AminationAminePd₂(dba)₃ / Ligand / BaseAmino-substituted pyridazine

These reactions would likely proceed at the 6-position, where the chloro-substituent would be located as a precursor to the hydrazine.

C-H Functionalization Strategies on the Pyridazine Nucleus

Direct C-H functionalization has emerged as a highly efficient and atom-economical method for the modification of heterocyclic systems. For pyridazine derivatives, C-H functionalization can be directed by various functional groups. The hydrazine moiety in this compound, or a derivative thereof, could potentially act as a directing group for C-H activation at an adjacent position on the pyridazine ring.

For example, Rh(III)-catalyzed C-H functionalization directed by a hydrazine group has been reported for other heterocyclic systems, leading to the formation of new C-C bonds. nih.gov This type of methodology could potentially be applied to this compound to introduce substituents at the C5 position of the pyridazine ring.

Furthermore, palladium-catalyzed C-H arylation and alkenylation are powerful methods for the functionalization of electron-deficient heterocycles. While specific examples for this compound are lacking, the general principles of these reactions suggest that direct C-H functionalization of the pyridazine core is a plausible, albeit likely challenging, transformation. The regioselectivity of such reactions would be influenced by the electronic nature of the pyridazine ring and the steric hindrance imposed by the tert-butyl group.

Applications in Organic Synthesis and Advanced Materials Chemistry

3-Tert-butyl-6-hydrazinylpyridazine as a Versatile Synthetic Building Block

The presence of both a nucleophilic hydrazinyl group and a sterically influential tert-butyl group on the pyridazine (B1198779) ring endows this compound with a rich and versatile reactivity profile. This has been exploited in the synthesis of a wide array of more complex molecular architectures.

Role as a Key Intermediate in Complex Molecule Synthesis

While direct examples of the use of this compound in the total synthesis of highly complex natural products are not extensively documented, its structural motifs are present in various pharmacologically active compounds. The reaction of the hydrazinyl group with carbonyl compounds to form hydrazones is a fundamental transformation. For instance, the reaction of the related 6-(tert-butyl)-3-hydrazino-1,2,4-triazin-5(2H)-one with aldehydes and ketones yields the corresponding hydrazones, which can be further cyclized to form fused heterocyclic systems like triazolo[4,3-b]-1,2,4-triazines. osi.lv This reactivity is directly translatable to this compound, suggesting its potential as a key intermediate in the synthesis of complex fused pyridazine derivatives.

The tert-butyl group, while often considered a sterically hindering group, can play a crucial role in directing the regioselectivity of reactions and influencing the conformational properties of the final molecule. This level of control is highly desirable in the synthesis of complex, stereochemically defined molecules.

Contribution to the Construction of Diverse Nitrogen-Rich Heterocycles

The hydrazinyl group of this compound is a key functional handle for the construction of a variety of nitrogen-rich heterocyclic systems. These heterocycles are of significant interest due to their prevalence in medicinal chemistry and materials science. nih.gov

One of the most common applications of hydrazinylpyridazines is in the synthesis of fused pyrazole (B372694) and triazole rings. The reaction with β-dicarbonyl compounds, such as acetylacetone (B45752), leads to the formation of pyrazolylpyridazines. The reaction mechanism generally involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration. researchgate.netresearchgate.net

Similarly, reaction with reagents containing a C=N-X moiety (where X is a leaving group) or through oxidative cyclization of acylhydrazones can lead to the formation of triazolopyridazines. For example, the acylation of a hydrazinotriazinone followed by cyclization is a known route to triazolotriazinones. osi.lv This strategy can be applied to this compound to access a range of nih.govhealthinformaticsjournal.comresearchgate.nettriazolo[4,3-b]pyridazines.

The following table provides examples of the types of nitrogen-rich heterocycles that can be synthesized from hydrazinylpyridazine precursors.

ReactantResulting HeterocycleReaction Type
β-DiketonePyrazolylpyridazineCondensation and Cyclization
Carboxylic Acid/DerivativeTriazolopyridazineAcylation and Cyclization
IsothiocyanateThiadiazolylpyridazineAddition and Cyclization

Precursors for Functional Materials Development

The unique electronic and structural features of the pyridazine ring system, combined with the functional versatility of the hydrazinyl group, make this compound an attractive precursor for the development of functional materials with interesting optical and coordination properties.

Design and Synthesis of Fluorescent Chemical Entities

While specific studies on the fluorescence of derivatives of this compound are limited, the broader class of pyridazine and pyrrolopyridazine derivatives has been shown to exhibit strong fluorescence. researchgate.netmdpi.com The emission properties of these compounds can be tuned by modifying the substituents on the heterocyclic core. The introduction of the tert-butyl group can influence the solid-state packing and potentially reduce aggregation-caused quenching, a common issue with fluorescent dyes.

The hydrazone derivatives of pyridazines are also of interest. The formation of extended π-conjugated systems through the reaction of the hydrazinyl group with aromatic aldehydes can lead to the creation of new fluorophores. The photophysical properties of such hydrazones would be dependent on the nature of the aromatic aldehyde used.

Parent Compound ClassObserved PropertiesPotential Influence of this compound
PyrrolopyridazinesHigh quantum yields, tunable emissionTert-butyl group may enhance solid-state emission
Pyridazine-based HydrazonesExtended π-conjugation, potential for fluorescenceVersatile platform for creating a library of potential fluorophores

Applications in Ligand Design for Coordination Chemistry

The pyridazine moiety, with its two adjacent nitrogen atoms, is an excellent building block for the design of chelating ligands for metal ions. The hydrazinyl group can be readily converted into a hydrazone, which introduces an additional donor atom (the imine nitrogen), creating a tridentate ligand scaffold.

Research on analogous pyridazine-based hydrazone ligands, such as picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH), has demonstrated their ability to form stable complexes with a variety of first-row transition metals, including copper(II), nickel(II), and zinc(II). nih.govhealthinformaticsjournal.com These complexes exhibit interesting coordination geometries and electrochemical properties. The electronic properties of the resulting metal complexes can be fine-tuned by altering the substituents on the pyridazine ring. The presence of the electron-donating tert-butyl group in this compound-derived ligands would be expected to influence the ligand field strength and the redox potentials of the corresponding metal complexes.

Ligand TypeMetal Ions ComplexedKey Features
Pyridazine-based HydrazonesCu(II), Ni(II), Zn(II), Co(III)Tridentate coordination, tunable electronic properties

Design of Molecular Scaffolds for Chemical Biology Research

The pyridazine core is a recognized pharmacophore found in a number of biologically active compounds. nih.govnih.govhealthinformaticsjournal.com Hydrazone derivatives, in particular, have been extensively studied for their wide range of biological activities, including antimicrobial and antitumor effects. nih.govnih.govhealthinformaticsjournal.com

The reaction of this compound with various aldehydes and ketones allows for the straightforward generation of a library of hydrazone derivatives. These derivatives can then be screened for their biological activity. The tert-butyl group can play a significant role in modulating the pharmacokinetic properties of these molecules, such as their lipophilicity and metabolic stability.

While specific studies on the biological applications of this compound are not widely available, the general importance of the pyridazine-hydrazone scaffold in medicinal chemistry suggests that this compound is a valuable starting point for the design of new therapeutic agents. The ability to easily diversify the structure by varying the carbonyl component makes it an attractive scaffold for structure-activity relationship (SAR) studies.

Scaffold Design for Targeted Chemical Probes

Chemical probes are essential small molecules used to study and manipulate biological systems. biorxiv.org The design of effective and selective probes is a critical aspect of chemical biology and drug discovery. The this compound scaffold possesses key features that make it a promising candidate for the development of targeted chemical probes.

The hydrazinyl group is a versatile functional handle that can participate in a variety of bioorthogonal reactions, such as the formation of hydrazones with aldehydes and ketones present on target biomolecules. biorxiv.org This reactivity allows for the covalent labeling of proteins and other cellular components, enabling their visualization and functional characterization. biorxiv.org The electron-rich nature of the hydrazine (B178648) moiety also allows it to interact with electron-poor enzyme cofactors and transient intermediates, making it a valuable tool for probing a less-explored area of the proteome. biorxiv.org

The pyridazine ring itself can engage in crucial interactions with biological targets. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring can participate in π-π stacking interactions, contributing to the binding affinity and selectivity of the probe. nih.gov The tert-butyl group, a bulky and lipophilic substituent, can influence the pharmacokinetic properties of the probe and provide steric bulk that can be optimized to fit into specific binding pockets, thereby enhancing target selectivity.

Table 1: Potential Reactions for Probe Conjugation

Reaction TypeReactant on ProbeReactant on TargetResulting Linkage
Hydrazone FormationHydrazinylAldehyde/KetoneHydrazone
AcylationHydrazinylAcyl Halide/Anhydride (B1165640)Hydrazide
SulfonylationHydrazinylSulfonyl ChlorideSulfonohydrazide

The development of a targeted chemical probe based on the this compound scaffold would likely involve the strategic attachment of a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the pyridazine core or the exocyclic nitrogen of the hydrazinyl group. This would allow for the detection and isolation of the target biomolecule after the probe has selectively reacted with it.

Construction of Chemical Libraries for Structural Diversity

Diversity-oriented synthesis (DOS) is a strategy employed in drug discovery to generate collections of structurally diverse small molecules, known as chemical libraries. orgsyn.org These libraries are then screened against various biological targets to identify new lead compounds. The this compound scaffold is an excellent starting point for the construction of such libraries due to its inherent functionality and the potential for straightforward chemical modification.

The hydrazinyl group serves as a key diversification point. It can be readily transformed into a wide array of other functional groups or used as a nucleophile to append various substituents. For instance, reaction with a library of aldehydes and ketones would generate a library of corresponding hydrazones, each with a unique side chain. Further reactions, such as cyclization with dicarbonyl compounds, could lead to the formation of novel heterocyclic systems fused to the pyridazine ring. A research effort focused on creating a small library of pyridazines utilized the reaction of fulvenes with hydrazine hydrate (B1144303) to achieve ring closure and generate aryl-substituted pyridazines. liberty.edu

The pyridazine ring itself can also be a point of diversification. While the existing tert-butyl group provides a fixed anchor, modifications to other positions on the ring, if synthetically accessible, could further expand the chemical space of the library. Methodologies for the synthesis of diversely functionalized pyridazines often involve multi-step sequences, such as aza-Diels-Alder reactions or diaza-Wittig reactions, to introduce a variety of substituents onto the core heterocycle. organic-chemistry.orgkuleuven.be

Table 2: Exemplary Derivatization Strategies for Library Synthesis

Starting MaterialReagent ClassResulting Scaffold
This compoundAldehydes/KetonesPyridazinyl Hydrazones
This compoundIsocyanates/IsothiocyanatesSemicarbazides/Thiosemicarbazides
This compoundβ-DiketonesPyrazolyl-pyridazines
3-tert-butyl-6-chloropyridazine (B1282790)Various Nucleophiles6-Substituted-3-tert-butylpyridazines

The synthesis of a library based on this compound would likely commence with the synthesis of the core scaffold, potentially from the reaction of 3-tert-butyl-6-chloropyridazine with hydrazine hydrate. Subsequent parallel reactions with a diverse set of building blocks would then generate the library of final compounds. The structural diversity achieved through this approach increases the probability of identifying molecules with desired biological activities.

Future Perspectives and Emerging Research Avenues

Exploration of Uncharted Reactivity Profiles and Novel Transformations

The unique arrangement of a hydrazinyl group on a pyridazine (B1198779) ring, particularly with the steric influence of a neighboring tert-butyl group, presents a fertile ground for discovering novel chemical transformations. The hydrazinyl moiety is a potent nucleophile and a precursor to a variety of other functional groups. nih.gov Future research is anticipated to delve into the systematic investigation of its reactivity under various conditions.

A key area of exploration will likely be the derivatization of the hydrazinyl group. While reactions with aldehydes and ketones to form hydrazones are fundamental, the scope of its reactivity could be expanded to include reactions with a wider array of electrophiles. For instance, reaction with isocyanates or isothiocyanates could yield semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively, which are themselves valuable synthons for further heterocyclic constructions. researchgate.net Moreover, the oxidation of the hydrazinyl group could lead to the formation of azo compounds or, under harsher conditions, could be a route to generating highly reactive diazene (B1210634) intermediates.

Another promising avenue is the exploration of intramolecular cyclization reactions. Depending on the introduction of a suitable electrophilic or nucleophilic center elsewhere in the molecule or in a reacting partner, the hydrazinyl group could participate in the formation of fused heterocyclic systems, such as triazolopyridazines or pyridazino-triazines. nih.gov The Cope-type hydroamination reactivity of hydrazine (B178648) derivatives could also be systematically investigated to forge new carbon-nitrogen bonds. rsc.org

The pyridazine ring itself, while aromatic, is not inert. The electron-withdrawing nature of the two adjacent nitrogen atoms makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions not occupied by the tert-butyl and hydrazinyl groups. Furthermore, transformations that alter the pyridazine ring itself, such as ring-opening or ring-contraction reactions, could lead to novel molecular scaffolds. acs.org The unique electronic properties of the pyridazine ring have been increasingly appreciated in medicinal chemistry, suggesting that modifications to this core could be of significant interest. nih.govresearchgate.net

Potential Transformation Reagents and Conditions Expected Product Class Potential Utility
AcylationAcid chlorides, AnhydridesN-acylhydrazinylpyridazinesSynthetic intermediates, potential biological activity
SulfonylationSulfonyl chloridesN-sulfonylhydrazinylpyridazinesBioisosteres, probes for biological systems
Reductive AminationAldehydes/Ketones, Reducing agentN-alkylhydrazinylpyridazinesFine-tuning of physicochemical properties
Cyclocondensation1,3-Dicarbonyl compoundsPyrazolyl-pyridazinesNovel heterocyclic scaffolds, potential ligands
Oxidative CouplingOxidizing agentsAzo-pyridazinesDyes, molecular switches
Ring TransformationStrong nucleophiles/basesPyrazole (B372694) or triazole derivativesAccess to alternative heterocyclic systems acs.org

Development of Sustainable Synthesis Methodologies for 3-Tert-butyl-6-hydrazinylpyridazine

The principles of green chemistry are increasingly becoming a prerequisite for modern synthetic chemistry. researchgate.netbiosynce.com Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for the synthesis of this compound and its derivatives. This involves minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

One promising approach is the use of metal-free catalytic systems. For instance, the synthesis of the pyridazine core could be achieved through aza-Diels-Alder reactions of 1,2,3-triazines with appropriate dienophiles, a method that can be highly regioselective and avoids the use of metal catalysts. organic-chemistry.orgacs.org Such methods offer a more sustainable alternative to classical condensation reactions that may require harsh conditions or stoichiometric reagents. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) is another powerful tool in green chemistry that could be applied to the synthesis of this compound. nih.govacs.org Microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for the use of less solvent compared to conventional heating methods. The synthesis of various pyridazine derivatives has been shown to be accelerated by microwave heating. nih.gov

Furthermore, the development of one-pot or multicomponent reactions (MCRs) for the construction of the this compound scaffold would be a significant step towards a more sustainable process. acs.org MCRs improve efficiency by combining several synthetic steps into a single operation, thereby reducing the need for intermediate purification steps and minimizing solvent waste. researchgate.net The use of greener solvents, such as water, ethanol (B145695), or supercritical fluids, will also be a key consideration in the development of sustainable synthetic routes.

Synthetic Step Conventional Method Potential Sustainable Alternative Green Chemistry Principle Addressed
Pyridazine Ring FormationCondensation of dicarbonyls with hydrazine under harsh conditionsMetal-free aza-Diels-Alder reaction organic-chemistry.orgacs.orgUse of catalytic reagents, avoidance of hazardous materials
Introduction of Hydrazinyl GroupNucleophilic substitution with hydrazine hydrate (B1144303) (often with excess)Catalytic amination, potential use of solid hydrazine sources google.comAtom economy, safer reagents
Overall ProcessMulti-step synthesis with isolation of intermediatesOne-pot multicomponent reaction acs.orgStep economy, waste reduction
Energy InputConventional reflux heating for extended periodsMicrowave-assisted synthesis nih.govEnergy efficiency, reduced reaction times

Integration into Advanced Flow Chemistry and High-Throughput Synthesis Platforms

The transition from traditional batch synthesis to continuous flow manufacturing represents a paradigm shift in chemical production, offering numerous advantages in terms of safety, efficiency, and scalability. ethernet.edu.etsci-hub.sersc.org The integration of the synthesis of this compound into flow chemistry platforms is a logical and promising future research direction.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. durham.ac.uk The enhanced heat and mass transfer in microreactors can enable the use of highly exothermic or fast reactions that are difficult to control in batch reactors. uc.pt Given that reactions involving hydrazine and its derivatives can be energetic, the safety benefits of flow chemistry are particularly relevant. google.com

Moreover, flow chemistry enables the telescoping of multiple reaction steps into a continuous sequence, eliminating the need for manual workup and purification of intermediates. uc.pt This could be applied to a multi-step synthesis of this compound, potentially starting from simple precursors and generating the final product in a fully automated fashion.

In parallel, high-throughput synthesis (HTS) methodologies could be employed to rapidly generate libraries of analogues based on the this compound scaffold. nih.gov By combining combinatorial synthesis strategies with automated platforms, it would be possible to create a diverse set of compounds with variations in the substituents on the pyridazine ring or modifications of the hydrazinyl group. These libraries would be invaluable for screening for novel biological activities or material properties.

Parameter Batch Synthesis Flow Chemistry Synthesis Key Advantages of Flow Chemistry
Safety Handling of potentially hazardous intermediates in large quantities. google.comSmall reactor volumes, better heat dissipation, containment of hazardous materials. ethernet.edu.etrsc.orgEnhanced safety, especially for exothermic or hazardous reactions.
Efficiency Often requires lengthy reaction times and manual workup.Reduced reaction times, potential for in-line purification and analysis. durham.ac.ukuc.ptIncreased productivity and process efficiency.
Scalability Scaling up can be challenging and may require re-optimization.Scalability is often achieved by running the process for a longer duration ("scaling out"). rsc.orgMore straightforward and predictable scale-up.
Process Control Difficult to precisely control temperature and mixing.Precise control over reaction parameters, leading to better reproducibility. sci-hub.seImproved product quality and consistency.

Potential for Novel Chemical Applications Beyond Current Scope and Established Domains

While the established applications of pyridazine derivatives are broad, ranging from pharmaceuticals to agrochemicals, the specific substitution pattern of this compound may unlock novel applications. researchgate.netresearchgate.net Future research should focus on a systematic exploration of its potential in diverse scientific and technological fields.

In medicinal chemistry, the pyridazine core is recognized as a valuable scaffold and a bioisosteric replacement for other aromatic rings, often improving physicochemical properties like solubility and metabolic stability. researchgate.netcambridgemedchemconsulting.comcambridgemedchemconsulting.com The combination of the polar pyridazine-hydrazinyl system with the lipophilic tert-butyl group could result in a unique ADME (absorption, distribution, metabolism, and excretion) profile. This scaffold could be explored for its potential as an inhibitor of various enzymes, such as kinases or proteases, or as a ligand for G-protein coupled receptors. acs.orgrsc.org The development of new pyrazole-pyridazine hybrids has shown promise in yielding selective enzyme inhibitors. rsc.org

In the field of agrochemicals, pyridazine derivatives have been successfully developed as herbicides. nih.gov The this compound scaffold could be screened for herbicidal, insecticidal, or fungicidal activity. The unique substitution pattern might lead to a novel mode of action or an improved selectivity profile compared to existing agrochemicals.

Beyond the life sciences, the planar, aromatic nature of the pyridazine ring suggests potential applications in materials science. liberty.edu Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic semiconductors, or functional polymers. The hydrazinyl group offers a convenient handle for polymerization or for grafting the molecule onto surfaces. The electrochemical properties of this compound could also be of interest for applications in sensors or energy storage devices. scitechdaily.com

Potential Application Domain Rationale / Key Features Examples of Target Properties
Medicinal Chemistry Pyridazine as a bioisostere researchgate.netcambridgemedchemconsulting.comcambridgemedchemconsulting.com, potential for unique ADME properties.Kinase inhibition, receptor antagonism, anti-inflammatory activity. rsc.orgrsc.org
Agrochemicals Known herbicidal activity of pyridazine derivatives. nih.govHerbicidal, fungicidal, or insecticidal activity with novel modes of action.
Materials Science Planar aromatic system, potential for self-assembly. liberty.eduOrganic semiconductors, components of OLEDs, functional polymers.
Coordination Chemistry Bidentate chelation potential of the pyridazine-hydrazinyl system.Novel ligands for catalysis, metal-organic frameworks (MOFs).
Chemical Probes Reactive hydrazinyl group for bioconjugation.Fluorescent probes for biological imaging, affinity labels for target identification.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-tert-butyl-6-hydrazinylpyridazine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions starting with tert-butyl-substituted pyridazine intermediates. For example, hydrazine derivatives can be introduced via nucleophilic substitution of a leaving group (e.g., chlorine) at the 6-position. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side reactions. For instance, using anhydrous solvents and controlled heating (60–80°C) improves hydrazine incorporation .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography or recrystallization to isolate the hydrazinyl product from unreacted starting materials.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., tert-butyl at C3, hydrazinyl at C6) and detect impurities. The hydrazinyl group shows characteristic NH resonances (~5–6 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C9_9H15_{15}N4_4) and detects isotopic patterns .
  • Elemental Analysis : Ensures stoichiometric consistency and purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How does the hydrazinyl group at the 6-position influence the compound’s reactivity and biological interactions?

  • Mechanistic Insights : The hydrazinyl group acts as a nucleophile, enabling conjugation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, which are relevant in prodrug design. It also participates in hydrogen bonding with biological targets, such as enzymes or receptors .
  • Experimental Design : Compare bioactivity of this compound with its chloro or methyl analogs to isolate hydrazinyl-specific effects. Use isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What strategies resolve contradictions in reported biological activities of pyridazine derivatives like this compound?

  • Data Analysis Framework :

  • Purity Verification : Replicate studies using independently synthesized batches to rule out impurities (e.g., residual solvents, unreacted hydrazine) .
  • Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition, cytotoxicity) by controlling pH, temperature, and solvent (DMSO concentration <1% v/v) .
  • Structural Confirmation : Use X-ray crystallography or DFT calculations to confirm tautomeric forms (e.g., hydrazine vs. hydrazone), which may affect activity .

Q. How can computational modeling guide the optimization of this compound for targeted therapeutic applications?

  • Methodology :

  • Docking Studies : Model interactions with target proteins (e.g., kinases, GPCRs) to predict binding modes. Focus on the hydrazinyl group’s role in hydrogen-bond networks .
  • QSAR Analysis : Correlate substituent modifications (e.g., tert-butyl size, hydrazine derivatization) with bioactivity data to identify pharmacophores .
    • Validation : Synthesize top-predicted analogs and test in vitro/in vivo. For example, replacing tert-butyl with cyclopropyl may enhance metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.